molecular formula C21H30O3 B1255373 Carneic acid A

Carneic acid A

Cat. No. B1255373
M. Wt: 330.5 g/mol
InChI Key: KNDPLJZJPQWOMQ-XLSWVBTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carneic acid A is a natural product found in Hypoxylon carneum with data available.

Scientific Research Applications

Antioxidant, Anti-inflammatory, and Anticancer Activities

Carnosic acid has been identified to possess multiple bioactive properties including antioxidant, anti-inflammatory, and anticancer activities. It plays a role in the prevention or treatment of various health disorders and modulates several signaling pathways (Bahri, Jameleddine, & Shlyonsky, 2016).

Applications in Food, Health, and Cosmetics

Carnosic acid, also known as salvin, is used in the food, nutritional health, and cosmetics industries. It has antioxidative and antimicrobial properties, and its applications in food and medicinal uses of Rosmarinus and Salvia plant extracts are well-documented (Birtić, Dussort, Pierre, Bily, & Roller, 2015).

Effects on Bone Formation and Maintenance

Research indicates that carnosic acid attenuates H2O2 levels in osteoblastic cells and inhibits the formation of multinucleated osteoclasts, suggesting potential applications in the treatment of osteoporosis (Hagiwara et al., 2015).

Promotion of Monocytic Differentiation

Carnosic acid potentiates the effects of other agents in promoting monocytic differentiation of leukemia cells, enhancing the expression of differentiation markers and decreasing cell proliferation (Danilenko, Wang, & Studzinski, 2001).

Neuroprotective Effects

This compound shows neuroprotective properties and may serve as a therapeutic agent in treating neurodegenerative disorders, mitigating neuronal injury-induced disorders (Mirza, Bin Zahid, & Holsinger, 2023).

Potential in Cancer Treatment

Carnosic acid exhibits potential in augmenting differentiation and inhibiting proliferation of human leukemia cells, working synergistically with other natural anticancer compounds (Steiner, Priel, Giat, Levy, Sharoni, & Danilenko, 2001).

Inhibition of Cell Migration in Melanoma

It has been found to inhibit cell migration and suppress the epithelial-mesenchymal transition in melanoma cells, providing insights into its anti-carcinogenic activities (Park et al., 2014).

Antiplatelet Activity

Carnosic acid demonstrates significant antiplatelet activity, inhibiting platelet aggregation and cytosolic calcium mobilization, suggesting its potential as an antiplatelet agent (Lee et al., 2007).

Antidiabetic Effects

The compound has been shown to have antidiabetic effects, improving glucose and lipid metabolism, and exhibiting anti-inflammatory and anti-oxidation properties (Bao, Li, Qu, Zheng, Yang, & Li, 2020).

Inhibition of Hepatocellular Carcinoma

Carnosic acid induces apoptosis in hepatocellular carcinoma cells via ROS-mediated pathways, suggesting its potential use as a drug therapy for hepatocellular carcinoma (Zhang, Chen, Cai, Li, & Wang, 2017).

properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(2E,4E)-5-[(1R,2S,4aS,5R,8R,8aR)-2-[(E)-but-2-en-2-yl]-5-hydroxy-3,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]penta-2,4-dienoic acid

InChI

InChI=1S/C21H30O3/c1-5-13(2)20-15(4)12-17-18(22)11-10-14(3)21(17)16(20)8-6-7-9-19(23)24/h5-9,12,14,16-18,20-22H,10-11H2,1-4H3,(H,23,24)/b8-6+,9-7+,13-5+/t14-,16+,17+,18-,20+,21-/m1/s1

InChI Key

KNDPLJZJPQWOMQ-XLSWVBTGSA-N

Isomeric SMILES

C/C=C(\C)/[C@@H]1[C@@H]([C@H]2[C@@H](CC[C@H]([C@@H]2C=C1C)O)C)/C=C/C=C/C(=O)O

Canonical SMILES

CC=C(C)C1C(C2C(CCC(C2C=C1C)O)C)C=CC=CC(=O)O

synonyms

carneic acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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